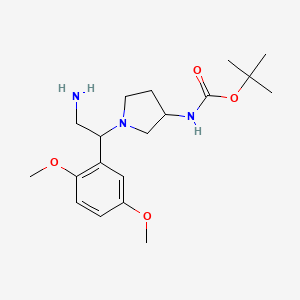
tert-Butyl (1-(2-amino-1-(2,5-dimethoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine typically involves multiple steps. One common approach starts with the protection of the amino group using Boc anhydride in the presence of a base like triethylamine. The protected intermediate is then subjected to a series of reactions, including nucleophilic substitution and reductive amination, to introduce the phenethylamine moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
Chemistry
In chemistry, 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amino functionality .
Biology
In biological research, this compound can be used to study the effects of structural modifications on biological activity. Its phenethylamine moiety is of particular interest due to its presence in various bioactive compounds .
Medicine
In medicinal chemistry, 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine may serve as a precursor for the development of new pharmaceuticals. Its structure suggests potential activity as a neurotransmitter analog or receptor ligand .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials .
作用機序
The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The phenethylamine moiety may interact with neurotransmitter receptors, influencing signal transduction and cellular responses .
類似化合物との比較
Similar Compounds
N-Boc-phenethylamine: Similar in structure but lacks the pyrrolidine ring.
N-Boc-pyrrolidine: Contains the pyrrolidine ring but lacks the phenethylamine moiety.
N-Boc-2,5-dimethoxyphenethylamine: Similar phenethylamine structure but without the pyrrolidine ring
Uniqueness
3-n-boc-amino-1-[2-amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine is unique due to its combination of a Boc-protected amino group, a pyrrolidine ring, and a phenethylamine moiety.
特性
CAS番号 |
886364-61-0 |
|---|---|
分子式 |
C19H31N3O4 |
分子量 |
365.5 g/mol |
IUPAC名 |
tert-butyl N-[1-[2-amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C19H31N3O4/c1-19(2,3)26-18(23)21-13-8-9-22(12-13)16(11-20)15-10-14(24-4)6-7-17(15)25-5/h6-7,10,13,16H,8-9,11-12,20H2,1-5H3,(H,21,23) |
InChIキー |
OQIIVSXXNYALGJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
![tert-Butyl (5S)-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B11763747.png)
![Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11763755.png)
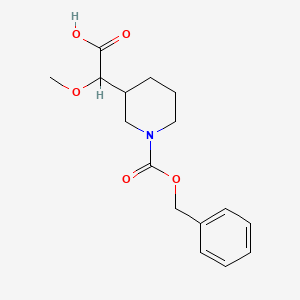
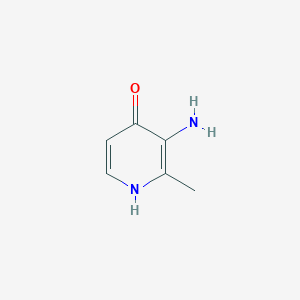

![methyl (3S,6S,11bR)-6-amino-5-oxo-1,2,3,6,7,11b-hexahydropyrrolo[2,1-a][2]benzazepine-3-carboxylate](/img/structure/B11763773.png)
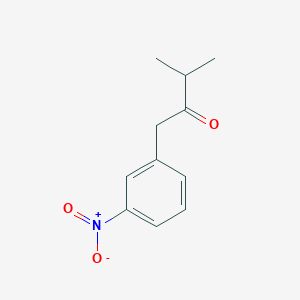

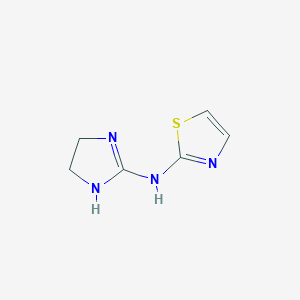
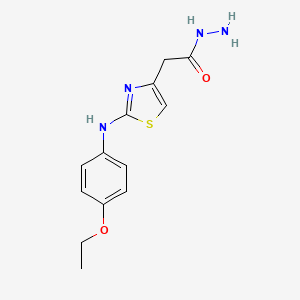
![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)

